5,10-Di(2-naphthyl)-5,10-dihydrophenazine

Catalog No.
S3356305
CAS No.
1934269-97-2
M.F
C32H22N2
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-Di(2-naphthyl)-5,10-dihydrophenazine

CAS Number

1934269-97-2

Product Name

5,10-Di(2-naphthyl)-5,10-dihydrophenazine

IUPAC Name

5,10-dinaphthalen-2-ylphenazine

Molecular Formula

C32H22N2

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C32H22N2/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H

InChI Key

HPIOBCHPZVAATK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

5,10-Di(2-naphthyl)-5,10-dihydrophenazine is an organic compound characterized by its unique structure, which includes a phenazine core substituted with two 2-naphthyl groups. Its molecular formula is C32H22N2C_{32}H_{22}N_{2}, and it has a molecular weight of approximately 434.53 g/mol . This compound is notable for its potential applications in photochemistry and materials science due to its fluorescent properties and ability to act as a photoredox catalyst .

As mentioned earlier, PhENN_2Naph functions as an organophotoredox catalyst. The detailed mechanism by which it achieves this remains under investigation. However, the general principle involves light absorption by the phenazine core, leading to its excitation. This excited state PhENN_2Naph can then act as either an oxidant (electron acceptor) or a reductant (electron donor) towards other molecules in the reaction mixture, initiating the desired photocatalytic cycle [].

Photocatalysis

DNPH exhibits photoluminescence, meaning it can absorb light and emit it at a different wavelength. This property makes it a potential candidate for use in photocatalysis. Photocatalysis is a process that uses light to drive chemical reactions. Researchers are exploring DNPH as a photocatalyst for various applications, including water purification and organic synthesis [].

Organic Light-Emitting Diodes (OLEDs)

DNPH's luminescent properties also hold promise for its application in OLEDs. OLEDs are a type of display technology that uses organic materials to emit light. Researchers are investigating DNPH as a potential emitter material in OLEDs due to its high efficiency and color tunability [].

Material Science

DNPH's structure and properties make it an interesting molecule for material science research. Scientists are studying its potential applications in areas like organic electronics and solar cells due to its electrical conductivity and ability to self-assemble into ordered structures [].

Biomedical Research

Some studies have explored the potential biological properties of DNPH. However, more research is needed to understand its efficacy and safety in this area [].

The chemical behavior of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine is influenced by its aromatic structure. It can undergo various reactions typical of phenazine derivatives, including:

  • Electrophilic substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature.
  • Photo

The synthesis of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine typically involves:

  • Condensation reactions: The compound can be synthesized through the condensation of appropriate naphthalene derivatives with phenazine precursors.
  • Cyclization methods: Various cyclization techniques may be employed to form the phenazine core while introducing the naphthyl substituents.
  • Catalytic methods: Some methods utilize transition metal catalysts to facilitate the formation of the desired product efficiently.

For example, a reported synthesis involves the use of organophotoredox catalysts to promote the coupling of naphthalene derivatives with phenazine precursors under light irradiation .

5,10-Di(2-naphthyl)-5,10-dihydrophenazine has several potential applications:

  • Photoredox catalysis: It serves as a catalyst in various organic transformations under light activation.
  • Fluorescent probes: Due to its fluorescent properties, it is used in biological imaging and detection of biomolecules.
  • Organic electronics: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties .

Studies on the interactions of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine with other molecules have shown that it can form complexes with various substrates. Its ability to act as a probe allows for monitoring interactions within biological systems. Furthermore, its photophysical properties make it suitable for studying energy transfer processes in complex biological environments.

Several compounds share structural similarities with 5,10-Di(2-naphthyl)-5,10-dihydrophenazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5,10-Diphenyl-5,10-dihydrophenazineTwo phenyl groups instead of naphthylLess bulky; different electronic properties
5,10-Di(1-naphthyl)-5,10-dihydrophenazineSubstituted with 1-naphthyl groupsDifferent spatial arrangement affecting reactivity
PhenazineBasic structure without substitutionsLacks substituents; simpler reactivity

The uniqueness of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine lies in its dual naphthyl substitutions that enhance its photophysical properties and potential applications in advanced materials and biological systems compared to other similar compounds.

XLogP3

8.7

Dates

Modify: 2023-08-19

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